1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
The study and development of organic compounds, particularly those with complex structures such as "1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid," are crucial in various fields of chemistry and pharmacology. These compounds often exhibit unique physical and chemical properties that make them valuable for specific applications, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, including the formation of the pyrrole ring, functionalization with various groups (e.g., benzyl, methyl, carboxylic acid), and refinement processes to achieve high purity. Techniques like palladium-catalyzed reactions are common for introducing specific substituents to the pyrrole ring (Rossi et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures is often conducted using spectroscopic methods, such as NMR (nuclear magnetic resonance) and X-ray crystallography, providing detailed insights into the compound's geometry, electronic structure, and conformational dynamics. Studies on similar compounds highlight the importance of understanding the impact of different substituents on the molecule's overall structure and stability.
Chemical Reactions and Properties
Carboxylic acids and their derivatives play a significant role in organic synthesis, acting as precursors for a wide range of reactions. The reactivity of the carboxylic acid group, in particular, is influenced by adjacent substituents, affecting its participation in condensation reactions, decarboxylation, and esterification processes. The synthesis and functionalization of pyrrole derivatives have been extensively studied for their applications in producing biologically active compounds (Skoryna et al., 2023).
Physical Properties Analysis
The physical properties of such organic compounds, including melting point, boiling point, solubility, and crystallinity, are crucial for their application and processing. These properties are significantly affected by the molecular structure, particularly the arrangement and types of functional groups present in the molecule.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are key to understanding the behavior of organic compounds in different environments and reactions. The presence of a carboxylic acid group, for example, introduces acidic characteristics, which can influence the compound's reactivity and interactions with other molecules.
- Synthesis of Multiply Arylated Heteroarenes: (Rossi et al., 2014).
- Reactions of 1,4-NCCN-, 1,4-NNCN- and 1,5-NCCCN-binucleophiles with dicarboxylic acids cyclic anhydrides: (Skoryna et al., 2023).
Scientific Research Applications
Synthesis and Derivative Formation
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives are primarily involved in synthesis processes. For instance, benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a closely related pyrrole, is valuable in porphyrin and dipyrromethene synthesis. It can be efficiently synthesized using microwave-accelerated methods, offering high yield and purity without the need for recrystallization (Regourd et al., 2006). Another study highlights the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a novel hydrazide-hydrazone of pyrrole, characterized by spectroscopy methods and quantum chemical calculations (Singh et al., 2013).
Material Science and Sensing Applications
Aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, have been studied for their unique fluorescence properties in solid state, making them potential candidates for temperature monitoring devices (Han et al., 2013).
Chemical Structure and Properties
Detailed structural analysis of various pyrrole derivatives, including X-ray diffraction and vibrational analysis, has been conducted to understand their molecular geometry and intermolecular interactions. This includes studies on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (Singh et al., 2014) and 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester (Silva et al., 2006).
Pharmaceutical Research
Research on 1H-1-pyrrolylcarboxamides, which can be synthesized from 2-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-1-pyrrolyl]acetic acid, reveals potential pharmacological applications (Bijev et al., 2003). Another study involved the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, investigating their analgesic and anti-inflammatory properties (Muchowski et al., 1985).
Safety And Hazards
The safety information for “1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCBUHIBNNSACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359067 | |
Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
3807-61-2 | |
Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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